2\'-Deoxy-2\'-fluorouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

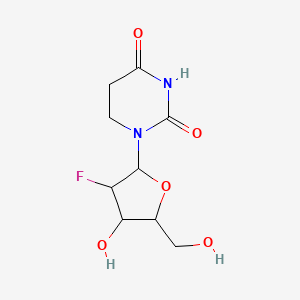

Properties

Molecular Formula |

C9H13FN2O5 |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |

InChI Key |

WGPOVDZEGVBLPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2'-Deoxy-2'-fluorouridine: A Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and antiviral applications of 2'-Deoxy-2'-fluorouridine (B118953), a promising nucleoside analog in antiviral research. The document provides structured data, detailed experimental protocols, and visualizations of synthetic and biological pathways to support researchers in the fields of medicinal chemistry and virology.

Introduction

2'-Deoxy-2'-fluorouridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest for its potential as an antiviral agent. The strategic placement of a fluorine atom at the 2'-position of the deoxyribose sugar moiety imparts unique chemical and biological properties. This modification can enhance the metabolic stability of the nucleoside and alter its conformational preferences, making it a potent inhibitor of viral polymerases. This guide outlines a common and effective method for the synthesis of 2'-Deoxy-2'-fluorouridine, starting from the readily available precursor, 2,2'-anhydrouridine (B559692).

Chemical Synthesis Workflow

The synthesis of 2'-Deoxy-2'-fluorouridine is a multi-step process that involves protection of hydroxyl groups, fluorination, and subsequent deprotection. The following diagram illustrates a typical synthetic route.

Experimental Protocols

Synthesis of 3',5'-Di-O-acetyl-2,2'-anhydrouridine

A suspension of 2,2'-anhydrouridine in anhydrous pyridine is cooled in an ice bath. Acetic anhydride is added dropwise, and the mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the di-O-acetylated product.

Synthesis of 1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil

The 3',5'-Di-O-acetyl-2,2'-anhydrouridine is dissolved in a mixture of dioxane and water. The solution is heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography.

Synthesis of 1-(3,5-Di-O-acetyl-2-O-triflyl-β-D-arabinofuranosyl)uracil

1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil is dissolved in anhydrous dichloromethane (B109758) and cooled. Anhydrous pyridine is added, followed by the dropwise addition of trifluoromethanesulfonic (triflic) anhydride. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is used in the next step without further purification.

Synthesis of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine

The crude triflate intermediate is dissolved in anhydrous tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is purified by column chromatography to afford the fluorinated intermediate.

Synthesis of 2'-Deoxy-2'-fluorouridine

3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine is dissolved in methanolic ammonia and stirred at room temperature. The deprotection is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure 2'-Deoxy-2'-fluorouridine.[1]

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁FN₂O₅ | [2] |

| Molecular Weight | 246.19 g/mol | [2] |

| Melting Point | 151 °C | [3] |

| Appearance | White to off-white crystalline powder | |

| Purity (HPLC) | >97.0% | |

| Specific Rotation [α]D | +50.0° to +56.0° (c=0.3, H₂O) | |

| ¹H NMR (DMSO-d₆, δ) | 11.4 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 5.75 (d, J=18.8 Hz, 1H), 5.64 (m, 2H), 5.26 (s, 1H), 3.82 (m, 3H), 3.62 (m, 1H) | [4] |

| ¹³C NMR | Data for the final product is not readily available in the searched literature. Data for similar compounds suggests characteristic shifts for the furanose ring carbons and the uracil (B121893) base. |

Note: The provided ¹H NMR data is for a closely related compound, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, and serves as a reference.[4]

Antiviral Activity

The antiviral activity of 2'-deoxy-2'-fluorouridine and its analogs is typically evaluated in cell-based assays against a panel of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to assess potency and selectivity.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 | [5] |

| Azvudine (B1666521) (FNC) | HIV-1 | Various | 0.000063 - 0.0069 | - | - | [6] |

| Azvudine (FNC) | HCV | Huh-7.5 | 0.024 | >10 | >417 | [6] |

| 7-deaza-adenine nucleoside analog | HIV-1 | Various | 0.71 ± 0.25 | >100 | >140 | [7][8] |

Mechanism of Antiviral Action

2'-Deoxy-2'-fluorouridine exerts its antiviral effect by inhibiting viral replication. The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain terminator for viral RNA-dependent RNA polymerase (RdRp).

The incorporation of the 2'-deoxy-2'-fluorouridine triphosphate into the growing viral RNA chain leads to premature termination of transcription, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. This effectively halts the replication of the viral genome.

Conclusion

The synthesis of 2'-Deoxy-2'-fluorouridine represents a key strategy in the development of novel antiviral therapeutics. The methods outlined in this guide provide a robust framework for its preparation and characterization. The potent inhibitory activity against viral polymerases, coupled with favorable metabolic stability, underscores the potential of this and other 2'-fluorinated nucleoside analogs in combating a range of viral infections. Further research and development in this area are crucial for expanding the arsenal (B13267) of antiviral drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Deoxy-2'-fluorouridine | 784-71-4 | ND06544 | Biosynth [biosynth.com]

- 4. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of 2'-Deoxy-2'-fluorouridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluorouridine (FdUrd) is a synthetic pyrimidine (B1678525) nucleoside analog with significant potential in antiviral and anticancer therapies. Its structural similarity to the natural nucleoside 2'-deoxyuridine (B118206) allows it to be metabolized by cellular enzymes and incorporated into nucleic acids, thereby disrupting their normal function. This technical guide provides a comprehensive overview of the biochemical properties of 2'-Deoxy-2'-fluorouridine, including its mechanism of action, metabolism, and the pathways it influences. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Introduction

2'-Deoxy-2'-fluorouridine is a derivative of the pyrimidine nucleoside uridine, characterized by the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar. This modification enhances the compound's stability and alters its biological activity, making it a subject of interest for therapeutic applications. As a nucleoside analog, FdUrd can interfere with the synthesis and function of DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁FN₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 246.19 g/mol | --INVALID-LINK-- |

| Appearance | White or almost white crystalline powder | |

| Melting Point | 151 °C | |

| XLogP3-AA | -1.4 | --INVALID-LINK-- |

Mechanism of Action

The primary mechanism of action of 2'-Deoxy-2'-fluorouridine involves its intracellular conversion to the active triphosphate form, 2'-deoxy-2'-fluorouridine-5'-triphosphate (B1207582) (FdUTP). As an analog of deoxyuridine triphosphate (dUTP), FdUTP can be recognized by viral RNA-dependent RNA polymerases and incorporated into newly synthesized viral RNA. This incorporation leads to chain termination or functional disruption of the viral genome, thereby inhibiting viral replication.

Additionally, the monophosphate form, 2'-deoxy-2'-fluorouridine-5'-monophosphate (FdUMP), is a known inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines required for DNA synthesis.

Metabolism

2'-Deoxy-2'-fluorouridine is a prodrug that requires intracellular phosphorylation to become active. The metabolic activation pathway is as follows:

Quantitative Data

Enzyme Inhibition

| Compound | Enzyme | Inhibition Constant (Ki) |

| 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate | Thymidylate Synthetase | 0.13 mM (competitive with deoxyuridylate)[2] |

Cellular Activity

The antiviral and cytotoxic activities of 2'-Deoxy-2'-fluorouridine and its related compounds have been evaluated in various cell-based assays.

| Compound | Virus/Cell Line | Assay | EC₅₀/IC₅₀/CC₅₀ |

| 2'-deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) Replicon | Replicon Assay | EC₉₀ = 5.0 µM[1] |

| 2'-deoxy-2'-fluorocytidine | Huh-7 cells | Cytotoxicity Assay | CC₅₀ > 100 µM[1] |

| PSI-7851 (prodrug of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-monophosphate) | HCV Genotype 1b Replicon | Replicon Assay | EC₅₀ = 0.075 ± 0.050 µM[3] |

| 5'-deoxy-5-fluorouridine | 47-DN Breast Carcinoma | Clonogenic Assay | LD₅₀ = 32 µM[4] |

| 5'-deoxy-5-fluorouridine | MCF-7 Breast Carcinoma | Clonogenic Assay | LD₅₀ = 35 µM[4] |

| 5'-deoxy-5-fluorouridine | MG-63 Osteosarcoma | Clonogenic Assay | LD₅₀ = 41 µM[4] |

| 5'-deoxy-5-fluorouridine | HCT-8 Colon Tumor | Clonogenic Assay | LD₅₀ = 200 µM[4] |

| 5'-deoxy-5-fluorouridine | Colo-357 Pancreatic Tumor | Clonogenic Assay | LD₅₀ = 150 µM[4] |

| 5'-deoxy-5-fluorouridine | HL-60 Promyelocytic Leukemia | Clonogenic Assay | LD₅₀ = 470 µM[4] |

| 5'-deoxy-5-fluorouridine | Human Bone Marrow Stem Cells | Clonogenic Assay | LD₅₀ = 580 µM[4] |

Pharmacokinetic Parameters

Pharmacokinetic data for 2'-Deoxy-2'-fluorouridine is limited. However, studies on the closely related compound 5-fluoro-2'-deoxycytidine (B1672315) in cynomolgus monkeys provide valuable insights.

| Compound | Species | Dose | Route | T₁/₂ | Clearance | Bioavailability |

| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 4, 8, or 16 mg/kg with 30 mg/kg THU | IV | 22 - 56 min | ~15 mL/min/kg | - |

| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 0.1, 1, or 10 mg/kg with 500 mg/kg THU | PO | - | - | 9 - 25% |

| 5-fluoro-2'-deoxycytidine | Human (pilot study) | - | PO | - | - | 10% |

| Doxifluridine (5'-deoxy-5-fluorouridine) | Human | 3.75 to 20 g/m² per 120 h | Infusion | - | Renal: 108.9 ± 53.6 ml/min/m², Non-renal: 728 ± 181 ml/min/m² | - |

Signaling Pathway Modulation

Induction of Apoptosis

2'-Deoxy-2'-fluorouridine and related fluoropyrimidines can induce apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway. The compound's interference with DNA synthesis leads to cellular stress, which in turn activates pro-apoptotic proteins like Bax and Bak. These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute cell death.

Potential Effects on NF-κB and MAPK Signaling

While direct evidence is limited, the cellular stress induced by 2'-Deoxy-2'-fluorouridine may modulate key signaling pathways like NF-κB and MAPK, which are central to inflammation, cell survival, and proliferation.

NF-κB Signaling:

MAPK/ERK Signaling:

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH₂H₄folate).[5]

Materials:

-

Purified human thymidylate synthase

-

2'-deoxyuridine-5'-monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate)

-

2'-Deoxy-2'-fluorouridine-5'-monophosphate (FdUMP) or other inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and CH₂H₄folate at desired concentrations.

-

Add varying concentrations of the inhibitor (FdUMP) to the wells or cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified thymidylate synthase enzyme.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is known.

HCV Replicon Assay for EC₅₀ Determination

This cell-based assay is used to determine the potency of antiviral compounds against Hepatitis C Virus replication. It utilizes a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon containing a reporter gene, such as luciferase.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selective antibiotic like G418)

-

2'-Deoxy-2'-fluorouridine or other test compounds

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Cell Viability (MTT) Assay for CC₅₀ Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of a compound.

Materials:

-

Human cancer cell line (e.g., Huh-7, A549, CEM)

-

Cell culture medium

-

2'-Deoxy-2'-fluorouridine or other test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of the test compound to the wells. Include vehicle-only controls.

-

Incubate the plates for a period that corresponds to the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percent cell viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability versus the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Conclusion

2'-Deoxy-2'-fluorouridine is a promising nucleoside analog with demonstrated potential as an antiviral and anticancer agent. Its mechanism of action, centered on the disruption of nucleic acid synthesis and function, provides a strong rationale for its therapeutic development. This technical guide has summarized the key biochemical properties of FdUrd, presenting available quantitative data and detailed experimental protocols to facilitate further investigation. The elucidation of its effects on critical cellular signaling pathways, such as apoptosis, NF-κB, and MAPK, offers additional avenues for understanding its complete biological profile and for the design of novel therapeutic strategies. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Dawn of a Fluorinated Nucleoside: An In-depth Technical Guide to the Early Discovery and Development of 2'-Deoxy-2'-fluorouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorouridine (2'-FdU) is a synthetic pyrimidine (B1678525) nucleoside analog that emerged from early explorations into the impact of fluorine substitution on the biological activity of natural nucleosides. Its structural similarity to deoxyuridine, a key precursor in DNA synthesis, positions it as a molecule of interest for antiviral and anticancer research. This technical guide delves into the core aspects of the early discovery and development of 2'-FdU, providing a detailed look at its initial synthesis, preclinical evaluation, and the foundational understanding of its mechanism of action.

Early Synthesis of 2'-Deoxy-2'-fluorouridine

The first synthesis of 2'-Deoxy-2'-fluorouridine was reported by Codington, Doerr, and Fox in 1964. The key to their approach was the cleavage of a 2,2'-anhydrouridine (B559692) precursor with hydrogen fluoride (B91410). This innovative method provided a direct route to the 2'-fluoro-substituted nucleoside.

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluorouridine[1][2]

A detailed protocol based on the seminal work is outlined below:

Starting Material: 2,2'-Anhydrouridine

Reagents: Anhydrous hydrogen fluoride (HF), Dioxane

Procedure:

-

A solution of 2,2'-anhydrouridine in anhydrous dioxane is prepared in a vessel suitable for handling anhydrous hydrogen fluoride.

-

Anhydrous hydrogen fluoride is carefully added to the solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the cleavage of the anhydro bond and the introduction of the fluorine atom at the 2' position.

-

Upon completion of the reaction, the excess hydrogen fluoride and dioxane are removed under reduced pressure.

-

The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield crystalline 2'-Deoxy-2'-fluorouridine.

Figure 1: Synthetic pathway for 2'-Deoxy-2'-fluorouridine.

Preclinical Evaluation: Early In Vitro and In Vivo Studies

Following its synthesis, 2'-Deoxy-2'-fluorouridine and its related compounds were subjected to a series of in vitro and in vivo studies to assess their potential as therapeutic agents. Early investigations focused on its antiviral and anticancer activities.

Antiviral Activity

Early antiviral testing of fluorinated nucleosides often involved plaque reduction assays to determine the concentration required to inhibit viral replication. While specific early quantitative data for 2'-FdU is sparse in the readily available literature, studies on related compounds provide context for its expected activity. For instance, the related compound 2'-Deoxy-2'-fluorocytidine (2'-FdC) was shown to have broad-spectrum antiviral properties.

Anticancer Activity

The cytotoxic effects of 2'-FdU and its derivatives against various cancer cell lines were a primary focus of early research. The mechanism of action was hypothesized to be similar to that of 5-fluorouracil (B62378) (5-FU), involving the inhibition of essential enzymes in DNA synthesis.

Table 1: Early In Vitro Anticancer Activity of a Related Compound (2'-Deoxy-5-fluorouridine)

| Compound | Cell Line | Assay | IC50 |

| 2'-Deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.51 nM |

In Vivo Studies

Early in vivo studies in animal models were crucial for understanding the pharmacokinetic profile and potential toxicity of 2'-FdU. These studies often involved administering the compound to rodents and measuring its distribution and effects.

Table 2: Early In Vivo Administration of 2'-Deoxy-2'-fluorouridine in Animal Models

| Animal Model | Dosage | Route of Administration | Duration |

| Rat | 0-500 mg/kg/day | Intravenous | 90 days |

| Woodchuck | 0-7.5 mg/kg/day | Intravenous | 90 days |

These early in vivo studies demonstrated that 2'-Deoxy-2'-fluorouridine is incorporated into the DNA of various tissues in a dose-dependent manner.

Mechanism of Action

The biological activity of 2'-Deoxy-2'-fluorouridine stems from its ability to act as a fraudulent nucleoside. Upon cellular uptake, it undergoes a series of phosphorylation steps to its active triphosphate form, 2'-Deoxy-2'-fluorouridine triphosphate (2'-FdUTP).

Cellular Uptake and Phosphorylation

Figure 2: Cellular uptake and phosphorylation of 2'-Deoxy-2'-fluorouridine.

Inhibition of Key Cellular Processes

The active triphosphate form, 2'-FdUTP, can interfere with nucleic acid synthesis through several mechanisms:

-

Inhibition of DNA Polymerase: 2'-FdUTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyuridine triphosphate (dUTP). Its incorporation into a growing DNA strand can lead to chain termination.

-

Inhibition of RNA Polymerase: In the context of viral replication, particularly for RNA viruses, 2'-FdUTP can inhibit the viral RNA-dependent RNA polymerase (RdRp), thereby halting the synthesis of new viral RNA.

-

Inhibition of Thymidylate Synthase: The monophosphate form, 2'-FdUMP, is a known inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. This inhibition leads to a depletion of the dTMP pool, further disrupting DNA replication.

Figure 3: Proposed mechanism of action of 2'-Deoxy-2'-fluorouridine.

Conclusion

The early discovery and development of 2'-Deoxy-2'-fluorouridine laid the groundwork for a deeper understanding of the therapeutic potential of fluorinated nucleoside analogs. The initial synthesis by Codington, Fox, and their colleagues opened the door to preclinical investigations that, while not always providing a complete quantitative picture in the earliest stages, established its role as a potent inhibitor of nucleic acid synthesis. The elucidation of its mechanism of action, involving cellular uptake, phosphorylation, and subsequent inhibition of key enzymes, has provided a rational basis for the continued exploration of this and related compounds in the fields of virology and oncology. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the critical early steps in the journey of this important synthetic nucleoside.

The Antiviral Spectrum of 2'-Deoxy-2'-fluorouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluorouridine (2'-FdU) and its related 2'-fluoro-substituted nucleoside analogs represent a class of potent antiviral agents with a broad spectrum of activity against numerous RNA and DNA viruses. This technical guide provides an in-depth overview of the antiviral properties of 2'-Deoxy-2'-fluorouridine, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Key aspects covered include its metabolic activation to the active triphosphate form, subsequent inhibition of viral polymerases via chain termination, and its interaction with host innate immune pathways. Detailed experimental protocols for common antiviral assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this promising antiviral compound.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy. By mimicking natural nucleosides, these molecules can be incorporated into growing viral nucleic acid chains, leading to the termination of replication. The introduction of a fluorine atom at the 2' position of the ribose sugar moiety has been a particularly successful strategy in the development of potent antiviral agents. This modification can enhance the metabolic stability of the nucleoside and alter its conformational properties, leading to efficient incorporation by viral polymerases and subsequent chain termination. 2'-Deoxy-2'-fluorouridine is a pyrimidine (B1678525) nucleoside analog that has demonstrated a wide range of antiviral activity. This document serves as a technical resource, consolidating the current knowledge on its antiviral spectrum and mechanism of action.

Mechanism of Action

The primary antiviral mechanism of 2'-Deoxy-2'-fluorouridine is the inhibition of viral nucleic acid synthesis. This is achieved through a multi-step intracellular process:

-

Metabolic Activation: 2'-Deoxy-2'-fluorouridine, in its prodrug form, enters the host cell. Here, it is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form (2'-FdU-TP). The initial phosphorylation is a critical rate-limiting step. For the related compound, 2'-deoxy-2'-fluorocytidine (B130037), it is understood that it can be converted to its monophosphate and then deaminated to the uridine (B1682114) monophosphate, which is then further phosphorylated.[1]

-

Viral Polymerase Inhibition: The resulting 2'-FdU-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Due to its structural similarity to the natural uridine triphosphate, it is incorporated into the nascent viral RNA or DNA strand.

-

Chain Termination: The presence of the 2'-fluoro group on the sugar ring sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide. This effectively terminates the elongation of the nucleic acid chain, halting viral replication.[2][3] The efficiency of incorporation and the subsequent chain termination can vary between different viral polymerases. For instance, while effective against the polymerases of many viruses, the triphosphate form of the related 2'-deoxy-2'-β-fluoro-4'-azidocytidine is a poor substrate for the SARS-CoV-2 RdRp.[3][4]

Interaction with Innate Immune Signaling

Interestingly, RNA strands that incorporate 2'-fluoro-modified nucleosides have been shown to interact with the host's innate immune system. Specifically, these modified RNAs can bind to the viral RNA sensor RIG-I (Retinoic acid-inducible gene I). However, this binding does not trigger the conformational changes necessary for the activation of the downstream signaling cascade that leads to the production of type I interferons. This suggests that while not activating the immune response, the presence of these modified RNAs could potentially act as competitive inhibitors of RIG-I signaling.

Quantitative Antiviral Activity

The antiviral potency of 2'-Deoxy-2'-fluorouridine and its derivatives is typically quantified by determining the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Bunyaviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | Reporter Assay | 0.061 ± 0.018 | > 50 | > 820 | [5] |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 2.2 - 9.7 | > 100 | > 10.3 - 45.5 | [6] |

| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Virus Yield Reduction | 3.7 | > 100 | > 27 | [6] |

| Bunyaviridae | Heartland Virus | Vero | Virus Yield Reduction | 0.9 | > 100 | > 111 | [6] |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | - | 3.2 | > 100 | > 31.3 | [7] |

| Orthomyxoviridae | Influenza A (H3N2) | MDCK | - | 0.59 | > 100 | > 169.5 | [7] |

| Orthomyxoviridae | Influenza A (H5N1) | MDCK | - | 1.4 | > 100 | > 71.4 | [7] |

| Orthomyxoviridae | Influenza B | MDCK | - | 1.9 | > 100 | > 52.6 | [7] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Rabbit Kidney | - | 0.1 - 0.5 | - | - | [8] |

| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Rabbit Kidney | - | 0.5 - 0.6 | - | - | [8] |

Table 2: Antiviral Activity of Other 2'-Deoxy-2'-fluoro Nucleoside Analogs

| Compound | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| 2'-Deoxy-2'-fluoroguanosine | Influenza A (FPV/Rostock/34) | Chicken Embryo | - | 1.44 | [9] |

| 2'-Deoxy-2'-fluoroguanosine | Herpes Simplex Virus-1 (HSV-1) | Chicken Embryo | - | 0.093 | [9] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | PS | CPE Reduction | 1.6 - 2.2 | [10] |

| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus-1 (HSV-1) | - | - | Potent | [11] |

| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | Herpes Simplex Virus-1 (HSV-1) & 2 (HSV-2) | - | - | Potent | [11] |

Experimental Protocols

The in vitro antiviral activity of 2'-Deoxy-2'-fluorouridine is commonly assessed using the following standard virological assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in a 96-well microtiter plate.

-

Compound Preparation: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in cell culture medium.

-

Treatment: Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 18-24 hours). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Infection: Infect the cells with a viral dose known to cause 100% CPE within a specific timeframe (e.g., 40-56 hours).

-

Incubation: Incubate the plates until complete CPE is observed in the virus control wells.

-

Staining: Fix the remaining viable cells with a fixative (e.g., 10% formaldehyde) and stain with a dye such as crystal violet or neutral red.

-

Quantification: Elute the dye and measure the absorbance using a microplate reader. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.

-

Infection: Infect the cells with a diluted virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow for a 1-hour adsorption period.

-

Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of 2'-Deoxy-2'-fluorouridine.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fixation and Staining: Fix the cells (e.g., with 4% formaldehyde) and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a stained background of viable cells.

-

Analysis: Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% relative to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Methodology:

-

Infection and Treatment: Infect a confluent monolayer of cells with the virus at a known multiplicity of infection (MOI) in the presence of serial dilutions of 2'-Deoxy-2'-fluorouridine.

-

Incubation: Incubate the cultures for a full viral replication cycle.

-

Harvesting: Collect the cell culture supernatant (and/or cell lysate) containing the progeny virus.

-

Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on a fresh monolayer of cells.

-

Analysis: The reduction in viral titer in the presence of the compound is used to determine its inhibitory activity.

Visualizations: Pathways and Workflows

Metabolic Activation and Polymerase Inhibition

Caption: Metabolic activation of 2'-Deoxy-2'-fluorouridine and inhibition of viral polymerase.

RIG-I Signaling Pathway and Effect of 2'-Fluoro-Modified RNA

Caption: Inhibition of RIG-I signaling by 2'-fluoro-modified RNA.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a typical plaque reduction assay.

Conclusion

2'-Deoxy-2'-fluorouridine and its analogs are potent, broad-spectrum antiviral agents that primarily act by inhibiting viral nucleic acid replication. Their efficacy is dependent on intracellular phosphorylation to the active triphosphate form, which then serves as a chain-terminating substrate for viral polymerases. The data presented in this guide highlight the significant potential of this class of compounds against a variety of clinically relevant viruses. Further research is warranted to fully elucidate the antiviral spectrum, optimize the therapeutic index, and explore the potential for combination therapies. The detailed experimental protocols and visual workflows provided herein are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Activity of 1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine against herpes simplex virus in cell cultures and rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents [mdpi.com]

- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-2'-fluorouridine: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorouridine (FdUrd), also known as Floxuridine, is a fluorinated pyrimidine (B1678525) analog of the nucleoside deoxyuridine. It has been a subject of interest in cancer research for its cytotoxic effects on various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of FdUrd, its effects on cancer cells, and detailed protocols for its study in a research setting.

Mechanism of Action

2'-Deoxy-2'-fluorouridine primarily exerts its cytotoxic effects by inhibiting the de novo synthesis of thymidine, a crucial component of DNA. As a prodrug, FdUrd is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).

FdUMP acts as a potent inhibitor of thymidylate synthase (TS), a key enzyme in the pyrimidine synthesis pathway. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. The resulting "thymineless death" is a primary mechanism of FdUrd-induced cytotoxicity.

Beyond thymidylate synthase inhibition, the incorporation of FdUrd metabolites into DNA and RNA can also contribute to its anticancer effects, leading to DNA damage and disruption of RNA function.

Signaling Pathways

The cellular response to 2'-Deoxy-2'-fluorouridine involves the activation of DNA damage response (DDR) pathways, primarily due to the stress of DNA replication in the absence of sufficient dTTP.

Figure 1: Metabolic activation and thymidylate synthase inhibition by FdUrd.

The depletion of dTTP and incorporation of fluorinated nucleotides into DNA triggers replication stress, leading to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). This signaling cascade can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, it can trigger apoptosis, often through a p53-dependent mechanism.

Figure 2: FdUrd-induced DNA damage response signaling.

Data Presentation

The following tables summarize the quantitative data on the effects of 2'-Deoxy-2'-fluorouridine on various cancer cell lines.

Table 1: IC50 Values of 2'-Deoxy-2'-fluorouridine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | ~4 | [1] |

| 47-DN | Breast Carcinoma | 32 | |

| MCF-7 | Breast Carcinoma | 35 | |

| MG-63 | Osteosarcoma | 41 | |

| HCT-8 | Colon Tumor | 200 | |

| Colo-357 | Pancreatic Tumor | 150 | |

| HL-60 | Promyelocytic Leukemia | 470 |

Table 2: Effect of 2'-Deoxy-2'-fluorouridine on Cell Cycle Distribution in PC-3 Cells

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Citation |

| Control | - | 36% | - | [1] |

| FdUrd | Decreased | 63% | Decreased | [1] |

Table 3: Apoptosis Induction by 2'-Deoxy-2'-fluorouridine

| Cell Line | Cancer Type | Observation | Citation |

| PC-3 | Prostate Cancer | 6- to 8-fold increase in Apo2.7 binding; 9- to 11-fold increase in caspase-3 activity.[1] | [1] |

| CCRF-CEM.f2 | T-cell Leukemia | Morphological changes characteristic of apoptosis. | |

| FM3A (F28-7-A) | Mouse Mammary Tumor | Induction of apoptosis.[2] | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of 2'-Deoxy-2'-fluorouridine in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of FdUrd on cancer cells.

Figure 3: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in complete cell culture medium. Remove the existing medium from the wells and replace it with the FdUrd-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve FdUrd, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of FdUrd that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following FdUrd treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of FdUrd (e.g., IC50 concentration) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of FdUrd on cell cycle distribution.

-

Cell Treatment: Seed cells and treat with FdUrd as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by FdUrd.

-

Protein Extraction: Treat cells with FdUrd, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ATR, phospho-Chk1, p53, cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

2'-Deoxy-2'-fluorouridine remains a valuable tool in cancer research. Its well-defined primary mechanism of action, the inhibition of thymidylate synthase, provides a clear starting point for investigations into its cytotoxic effects. This guide provides a comprehensive framework for researchers to design and execute studies on FdUrd in cancer cell lines, from understanding its molecular interactions to applying robust experimental protocols. The provided data and methodologies should facilitate further exploration of its therapeutic potential and the signaling pathways that govern its efficacy.

References

- 1. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis [mdpi.com]

The Pivotal Role of Fluorine in 2'-Deoxy-2'-fluorouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorouridine (B118953) (2'-FdU) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research.[1] Its structure mimics the natural nucleoside 2'-deoxyuridine, with the key distinction of a fluorine atom at the 2'-position of the deoxyribose sugar. This seemingly minor substitution has profound effects on the molecule's stereoelectronic properties, conformational preferences, and ultimately, its biological activity.[2] This technical guide provides an in-depth exploration of the role of the 2'-fluorine substitution in 2'-FdU, detailing its impact on the molecule's mechanism of action, therapeutic potential, and the experimental methodologies used in its evaluation.

The Role of the 2'-Fluorine Substitution: A Game-Changer in Nucleoside Chemistry

The introduction of a fluorine atom at the 2'-position of the sugar moiety is a cornerstone of modern medicinal chemistry, imparting a range of advantageous properties to nucleoside analogs.[2]

Conformational Control and Stability: The highly electronegative fluorine atom significantly influences the pucker of the sugar ring. In 2'-FdU, the fluorine substitution favors a C3'-endo (North) conformation, which is characteristic of RNA rather than the C2'-endo (South) conformation typically found in DNA.[3] This pre-organization of the sugar conformation can enhance binding affinity to target enzymes. Furthermore, the strong carbon-fluorine bond contributes to the stability of the glycosidic bond, rendering the nucleoside more resistant to degradation by nucleases.[2] This increased stability is a critical factor for enhancing the in vivo half-life of oligonucleotide therapeutics incorporating this modification.[4][5]

Mimicry and Enhanced Binding: The fluorine atom acts as a bioisostere of the hydroxyl group, having a similar size and the ability to act as a hydrogen bond acceptor.[2][4] This allows 2'-FdU to be recognized and processed by various cellular and viral enzymes. The electronic withdrawing nature of fluorine can also modulate the charge distribution of the sugar-phosphate backbone, potentially leading to stronger interactions with the active sites of target enzymes.

Mechanism of Action

The biological activity of 2'-FdU is multifaceted and stems from its ability to be metabolized into its 5'-mono-, di-, and triphosphate forms by cellular kinases. These phosphorylated metabolites can then interfere with nucleic acid synthesis and function through several mechanisms.

1. Inhibition of Viral RNA-Dependent RNA Polymerase: The triphosphate form of 2'-FdU (2'-FdU-TP) can act as a substrate for viral RNA-dependent RNA polymerases (RdRps).[6] Following incorporation into the nascent viral RNA chain, the presence of the 2'-fluorine can lead to chain termination or disrupt the proper functioning of the viral replication machinery.

2. Incorporation into DNA and RNA: 2'-FdU can be incorporated into both DNA and RNA.[7] Its incorporation into viral RNA can inhibit replication.[8] When incorporated into cellular DNA, it can induce DNA damage and trigger apoptosis, which is a key mechanism of its anticancer activity.

3. Inhibition of Thymidylate Synthase: While the primary mechanism for many fluoropyrimidines is the inhibition of thymidylate synthase (TS) by their monophosphate metabolite, the role of 2'-FdU-monophosphate as a direct TS inhibitor is also a consideration in its overall cytotoxic effect.[9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and pharmacokinetic properties of 2'-Deoxy-2'-fluorouridine and related compounds.

Table 1: Antiviral and Cytotoxic Activity of 2'-Deoxy-2'-fluoropyrimidine Analogs

| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 (Vero CCL-81) | 175.2 | > 300 | [10][11] |

| Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | SARS-CoV-2 (Vero CCL-81) | 1.2 | > 300 | [10][11] |

| Remdesivir | SARS-CoV-2 (Vero CCL-81) | 35.4 | > 300 | [10][11] |

| 2'-Deoxy-2'-fluorocytidine | Bunyaviruses (various) | 2.2 - 9.7 | - | [12] |

| d-FDOC | HIV-1 (human lymphocytes) | 0.04 | - | [13] |

Table 2: Kinetic Parameters of 2'-Fluoro-substituted Nucleoside Triphosphates with Polymerases

| Substrate | Polymerase | Km (µM) | Reference |

| 2'-Fluoro-2'-deoxycytidine triphosphate (dCflTP) | Xenopus laevis DNA polymerase alpha | 7000 | [14] |

| dCTP | Xenopus laevis DNA polymerase alpha | 0.6 | [14] |

| 2'-Fluoro-2'-deoxycytidine triphosphate (dCflTP) | AMV reverse transcriptase | 7 | [14] |

| dCTP | AMV reverse transcriptase | 0.14 | [14] |

Table 3: Pharmacokinetic Parameters of 5'-deoxy-5-fluorouridine (dFUrd) in Cancer Patients (Oral Administration)

| Parameter | 600 mg/m² | 800 mg/m² | 1000 mg/m² | Reference |

| tlag (min) | 10 - 30 | < 25 | < 25 | [7][15] |

| tmax (min) | 60 (median) | 60 (median) | 60 (median) | [7][15] |

| t1/2, z (min) | 32 - 45 | 32 - 45 | 32 - 45 | [7][15] |

| Bioavailability (%) | 47 | 34 | 37 | [7][15] |

Signaling and Metabolic Pathways

The metabolic activation of 2'-Deoxy-2'-fluorouridine is a critical prerequisite for its biological activity. The following diagram illustrates the key steps in this pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of 2'-Deoxy-2'-fluorouridine and its analogs.

Synthesis of 2'-Deoxy-2'-fluorouridine:

A common synthetic route to 2'-deoxy-2'-fluorouridine involves the fluorination of a suitably protected uridine (B1682114) precursor. A detailed, multi-step process is often employed, starting from 1-β-D-arabinofuranosyluracil.[16]

-

Step 1: Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 1-β-D-arabinofuranosyluracil are protected, for example, as acetyl esters.

-

Step 2: Trifluoromethanesulfonylation: The protected arabinofuranosyluracil (B3032727) is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert the 2'-hydroxyl group into a triflate, a good leaving group.

-

Step 3: Fluorination: The 2'-triflate intermediate is then reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2'-position via an SN2 reaction.

-

Step 4: Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield 2'-deoxy-2'-fluorouridine.

-

Step 5: Purification: The final product is purified, often through recrystallization, to obtain high-purity 2'-deoxy-2'-fluorouridine.[16]

Viral Polymerase Inhibition Assay:

This assay determines the inhibitory activity of the triphosphate form of 2'-FdU against a viral polymerase.

-

Materials: Purified viral polymerase, appropriate primer/template nucleic acid, radiolabeled dNTP for detection, unlabeled dNTPs, and the triphosphate of 2'-Deoxy-2'-fluorouridine (2'-FdU-TP).

-

Procedure:

-

Reaction mixtures are prepared containing the viral polymerase, primer/template, a mix of dNTPs including a radiolabeled one, and varying concentrations of 2'-FdU-TP or dUTP (as a control).[17]

-

The reactions are initiated and incubated at the optimal temperature for the polymerase.

-

The reactions are stopped after a defined time period.

-

The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The amount of product formed is quantified by autoradiography or phosphorimaging.

-

Kinetic parameters such as Km, Vmax, and Ki are determined from the quantitative data to assess the inhibitory potency of 2'-FdU-TP.[18]

-

Conclusion

The 2'-fluorine substitution in 2'-Deoxy-2'-fluorouridine is a critical determinant of its biological activity. By influencing the sugar conformation, enhancing nuclease resistance, and enabling its recognition by key cellular and viral enzymes, this modification transforms a simple nucleoside into a potent antiviral and anticancer agent. A thorough understanding of the structure-activity relationships and mechanisms of action, supported by robust experimental methodologies, is crucial for the continued development and optimization of 2'-fluoro-modified nucleosides as therapeutic agents. This guide provides a foundational overview for researchers dedicated to advancing the field of nucleoside-based drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2'-Deoxy-2'-fluorouridine-5'-triphosphates: a possible substrate for E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]

- 17. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxy-2'-fluorouridine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorouridine (B118953) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology for its potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Identification

2'-Deoxy-2'-fluorouridine is structurally similar to the natural nucleoside deoxyuridine, with the key modification being the substitution of a hydroxyl group with a fluorine atom at the 2' position of the ribose sugar. This modification significantly influences its biological activity and metabolic stability.

Table 1: Chemical Identification of 2'-Deoxy-2'-fluorouridine

| Identifier | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 784-71-4 |

| Molecular Formula | C₉H₁₁FN₂O₅[1] |

| Molecular Weight | 246.19 g/mol [1] |

| SMILES | C1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@HF |

| InChI Key | UIYWFOZZIZEEKJ-AYZDMWBASA-N |

Physicochemical Properties

The physicochemical properties of 2'-Deoxy-2'-fluorouridine are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of 2'-Deoxy-2'-fluorouridine

| Property | Value | Reference |

| Melting Point | 149-150 °C | |

| pKa | 9.39 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in water and methanol. | [2][3] |

| Appearance | White to off-white powder. | [2] |

| Storage | Store at -20°C.[1] |

Biological Activity and Mechanism of Action

2'-Deoxy-2'-fluorouridine exhibits a dual mechanism of action, underpinning its utility as both an antiviral and an anticancer agent. Its biological activity is dependent on intracellular metabolic activation.

Antiviral Activity

As an antiviral agent, 2'-Deoxy-2'-fluorouridine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, 2'-deoxy-2'-fluorouridine 5'-triphosphate (F-dUTP). This process is catalyzed by host cell kinases. F-dUTP then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.

Diagram 1: Antiviral Mechanism of Action

Caption: Metabolic activation of 2'-Deoxy-2'-fluorouridine and its inhibition of viral replication.

Anticancer Activity

The anticancer activity of 2'-Deoxy-2'-fluorouridine is primarily attributed to its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and apoptotic cell death in rapidly dividing cancer cells.

Diagram 2: Anticancer Mechanism of Action

Caption: Inhibition of thymidylate synthase by the active metabolite of 2'-Deoxy-2'-fluorouridine.

Table 3: Biological Activity of 2'-Deoxy-2'-fluorouridine and Related Compounds

| Compound | Target | Assay | IC₅₀/EC₅₀ | Cell Line/Enzyme | Reference |

| 2'-Deoxy-5-fluorouridine | Cytotoxicity | [³H]deoxyuridine incorporation | 0.51 nM | Murine Ly-2.1+ve thymoma | [4] |

| 2'-Deoxy-5-fluorouridine-anti-Ly-2.1 | Cytotoxicity | [³H]deoxyuridine incorporation | 6 nM | Murine Ly-2.1+ve thymoma | [4] |

| 2'-deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus | Reporter virus assay | 61 ± 18 nM | Huh7 | [5] |

| 2'-deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus | High-content imaging | 95 nM | SW13 | [5] |

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluorouridine

A common synthetic route involves the fluorination of a protected arabinofuranosyluracil (B3032727) precursor. The following is a generalized protocol based on published methods.[6][7]

Diagram 3: General Synthesis Workflow

Caption: A multi-step workflow for the synthesis and purification of 2'-Deoxy-2'-fluorouridine.

Methodology:

-

Protection: The 3' and 5' hydroxyl groups of 1-β-D-arabinofuranosyluracil are protected, for example, as acetyl esters.

-

Trifluoromethanesulfonylation: The protected arabinofuranosyluracil is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert the 2'-hydroxyl group into a triflate, a good leaving group.[6]

-

Fluorination: The 2'-triflate intermediate is then reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2' position.[6]

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed, typically using an acid catalyst in an alcohol solvent.[6]

-

Purification via Acetylation and Recrystallization: For high purity, the crude 2'-deoxy-2'-fluorouridine can be converted to its 3',5'-diacetyl form, which is more easily crystallized. This diacetylated compound is then purified by recrystallization from a suitable solvent.[6]

-

Final Deacetylation: The purified diacetylated compound is then deacetylated to yield high-purity 2'-deoxy-2'-fluorouridine.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) is a common mobile phase system. For charged species, an ion-pairing agent may be added.

-

Detection: UV detection at approximately 260 nm is suitable for the uracil (B121893) chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the chemical structure.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

Biological Assays

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and allow them to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in cell culture medium.

-

Infection: Infect the cell monolayers with the virus of interest at a predetermined multiplicity of infection (MOI).

-

Treatment: After a short adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication.

-

Assessment of Cytopathic Effect (CPE): After a defined incubation period (e.g., 48-72 hours), visually assess the extent of virus-induced cell death (CPE) under a microscope. Alternatively, use a cell viability assay (e.g., MTT, MTS) to quantify the number of viable cells.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2'-Deoxy-2'-fluorouridine.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

2'-Deoxy-2'-fluorouridine is a versatile nucleoside analog with well-defined antiviral and anticancer activities. Its mechanisms of action, centered on the inhibition of key enzymes in viral replication and DNA synthesis, make it a valuable lead compound for drug development. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore and optimize the therapeutic potential of this and related fluorinated nucleosides.

References

- 1. 2'-Deoxy-2'-fluorouridine, 784-71-4 | BroadPharm [broadpharm.com]

- 2. 2'-Fluoro-2'-deoxyuridine CAS#: 784-71-4 [m.chemicalbook.com]

- 3. 5-氟-2′-脱氧尿嘧啶核苷 thymidylate synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Preliminary Investigation of 2'-Deoxy-2'-fluorouridine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 2'-Deoxy-2'-fluorouridine (FdUrd), a nucleoside analog with established anticancer properties. This document details the compound's mechanism of action, summarizes its cytotoxic effects across various cancer cell lines, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the underlying signaling pathways, experimental workflows, and logical frameworks for cytotoxicity assessment to support researchers and drug development professionals in their exploration of FdUrd and related compounds.

Introduction

2'-Deoxy-2'-fluorouridine (also known as Floxuridine) is a fluorinated pyrimidine (B1678525) analog of deoxyuridine. As a prodrug, it undergoes intracellular conversion to its active metabolite, 5-fluorouracil (B62378) (5-FU), which is a potent antimetabolite used in cancer chemotherapy. The primary mechanism of action of FdUrd involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary precursor for DNA replication. This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide serves as a technical resource for understanding and investigating the cytotoxic properties of 2'-Deoxy-2'-fluorouridine in a preclinical research setting.

Mechanism of Action

Upon cellular uptake, 2'-Deoxy-2'-fluorouridine is metabolized to 5-fluorouracil (5-FU). 5-FU then exerts its cytotoxic effects through multiple mechanisms. The primary pathway involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" induces DNA damage, cell cycle arrest, and ultimately apoptosis. Additionally, metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular dysfunction.

Quantitative Cytotoxicity Data

The cytotoxic activity of 2'-Deoxy-2'-fluorouridine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for FdUrd in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 143B | Human Osteosarcoma | 14.1 | [1] |

| HCT-116 | Colorectal Carcinoma | Varies with co-treatment | |

| HT-29 | Colorectal Carcinoma | Varies with co-treatment | |

| PANC-1 | Pancreatic Cancer | Varies with co-treatment | |

| EKVX | Lung Cancer | Varies with co-treatment | |

| CCRF-CEM | Leukemia | Varies with co-treatment | [1] |

| A549 | Lung Cancer | Varies with co-treatment | [1] |

Note: IC50 values can vary depending on the assay conditions, exposure time, and the specific characteristics of the cell line.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

2'-Deoxy-2'-fluorouridine (FdUrd)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of FdUrd in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve FdUrd, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of FdUrd and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay allows for the quantification of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells in 6-well plates with FdUrd at the desired concentrations for the specified time. Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Washing: Wash the collected cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-